molecular formula C30H33BrN2O6S B10835080 (4-bromophenyl) (E,3S)-5-methyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate

(4-bromophenyl) (E,3S)-5-methyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate

Cat. No.: B10835080
M. Wt: 629.6 g/mol
InChI Key: FMZWJWZKFKZMSS-FMPLDUIVSA-N
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Description

“PMID27998201-Compound-19” is a synthetic organic compound that has garnered significant attention due to its potential antiviral properties, particularly against SARS-CoV-2. This compound inhibits the replication of the virus by targeting the 3CL protease (Mpro), a crucial enzyme for viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID27998201-Compound-19” involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for high yield and cost-effectiveness, ensuring that the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: “PMID27998201-Compound-19” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .

Scientific Research Applications

“PMID27998201-Compound-19” has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the 3CL protease (Mpro) of SARS-CoV-2. This enzyme is essential for the cleavage of viral polyproteins, which are necessary for viral replication. By inhibiting this enzyme, “PMID27998201-Compound-19” effectively reduces viral replication and plaque formation in infected cells .

Comparison with Similar Compounds

Uniqueness: “PMID27998201-Compound-19” stands out due to its high potency and low cytotoxicity. It has an effective concentration (EC50) of 175 nanomolar for inhibiting viral replication, which is significantly lower than that of remdesivir (0.7-2.1 micromolar) .

Properties

Molecular Formula

C30H33BrN2O6S

Molecular Weight

629.6 g/mol

IUPAC Name

(4-bromophenyl) (E,3S)-5-methyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate

InChI

InChI=1S/C30H33BrN2O6S/c1-22(2)19-26(17-18-40(36,37)39-27-15-13-25(31)14-16-27)32-29(34)28(20-23-9-5-3-6-10-23)33-30(35)38-21-24-11-7-4-8-12-24/h3-18,22,26,28H,19-21H2,1-2H3,(H,32,34)(H,33,35)/b18-17+/t26-,28+/m1/s1

InChI Key

FMZWJWZKFKZMSS-FMPLDUIVSA-N

Isomeric SMILES

CC(C)C[C@@H](/C=C/S(=O)(=O)OC1=CC=C(C=C1)Br)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)CC(C=CS(=O)(=O)OC1=CC=C(C=C1)Br)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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